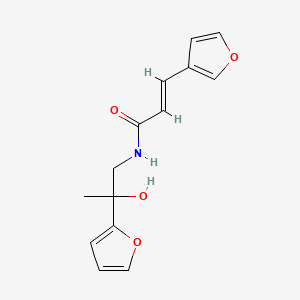

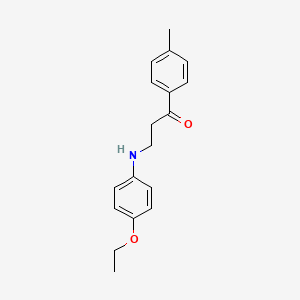

![molecular formula C21H16BrN3O3S3 B2491382 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 361160-26-1](/img/structure/B2491382.png)

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest belongs to a class of chemicals characterized by the presence of benzamide and thiazole structures, often synthesized for their biological and chemical properties. These compounds are generally explored for their potential in various applications, including anticancer, antibacterial, and antifungal activities.

Synthesis Analysis

Synthesis of related compounds typically involves the condensation of appropriate precursors, such as substituted benzoyl chlorides, thioureas, or acetophenones, under specific conditions. For instance, Ravinaik et al. (2021) described the design and synthesis of substituted benzamides with anticancer activity, starting from basic chemical precursors and evaluating their biological effects against cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like X-ray crystallography, which provides detailed insights into the arrangement of atoms and the overall geometry. For example, Geiger et al. (2014) reported on the crystal structure of a related benzimidazole derivative, showcasing the importance of structural analysis in understanding compound properties (Geiger, Donohoe, & Geiger, 2014).

Chemical Reactions and Properties

Chemical reactions involving these compounds can vary widely depending on the functional groups present. Reactions may include cyclization, condensation, and interactions with various reagents to form new compounds or modify existing ones. Saeed et al. (2008) synthesized N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides showing antifungal activity, highlighting the chemical versatility and potential biological applications of such compounds (Saeed, Zaman, Jamil, & Mirza, 2008).

Scientific Research Applications

Anticancer Activity

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide and its derivatives have shown promising results in anticancer research. For instance, a study synthesized various derivatives and tested them against several cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds demonstrated moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial Activity

Compounds structurally related to this compound have been evaluated for antimicrobial activity. A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives displayed significant antimicrobial activity against various bacterial and fungal strains (Bikobo et al., 2017).

Antitubercular Activity

Research involving similar thiazol-2-yl compounds has explored their potential in treating tuberculosis. These compounds showed promising results against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Dighe et al., 2012).

Analgesic and Anti-inflammatory Activities

Thiazol-2-yl compounds, closely related to this compound, have been synthesized and tested for analgesic and anti-inflammatory activities. These studies highlight the potential of such compounds in pain management and inflammation control (Gein et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have shown promising antimicrobial and antiproliferative activities . These compounds are often designed to interact with key proteins or enzymes in the target organisms or cells, disrupting their normal function and leading to the desired therapeutic effect.

Mode of Action

It’s known that thiazole nucleus, a part of the compound, exhibits its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

It’s known that similar compounds can interfere with essential biochemical pathways in target organisms or cells, leading to their death or inhibition .

Result of Action

The result of the compound’s action depends on its specific targets and mode of action. In general, compounds like this one aim to inhibit the growth of harmful organisms or cells, or kill them outright . The exact molecular and cellular effects would depend on the specific targets and pathways affected.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3O3S3/c1-25(15-5-3-2-4-6-15)31(27,28)16-9-7-14(8-10-16)20(26)24-21-23-17(13-29-21)18-11-12-19(22)30-18/h2-13H,1H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQVEPNDNPXJLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

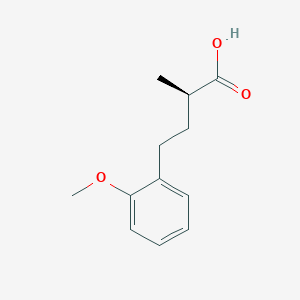

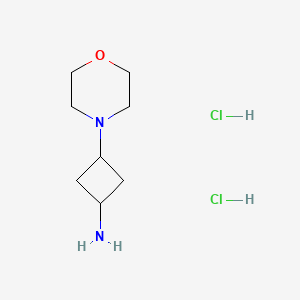

![2-Chloro-N-[3-(1-pyrrolidinyl)propyl]-benzenesulfonamide](/img/structure/B2491300.png)

![1-(2-Methylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491306.png)

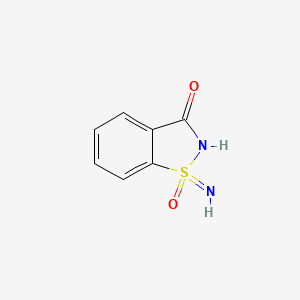

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate](/img/structure/B2491314.png)

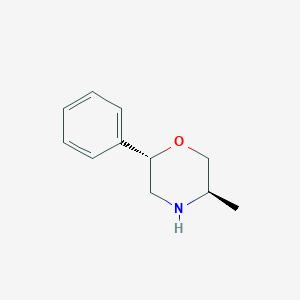

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2491316.png)

![methyl 2-(4-cyanobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491317.png)

![1-(3-bromo-4-methoxyphenyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2491319.png)

![[(E)-[4-[(2,2,2-trifluoroacetyl)amino]-4,5-dihydrocyclopenta[b]thiophen-6-ylidene]amino] 3-methoxybenzoate](/img/structure/B2491322.png)